4-Chloro-2-methyl-5,6,7,8-tetrahydroquinoline hydrochloride is a chemical compound classified within the tetrahydroquinoline family. This compound is characterized by a chlorine atom at the 4-position and a methyl group at the 2-position of the quinoline ring system. Its molecular formula is , with a molecular weight of approximately 182.65 g/mol . The hydrochloride form indicates the presence of hydrochloric acid, which enhances its solubility in water and may influence its biological activity.
This compound can be sourced from various chemical suppliers and is often used in research settings due to its potential biological activities. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure, which is significant in medicinal chemistry for developing pharmaceutical agents .
The synthesis of 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinoline hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
These methods can vary based on specific laboratory conditions and desired purity levels.
The molecular structure of 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinoline hydrochloride features a bicyclic framework typical of tetrahydroquinolines. The structural representation can be described using various notations:
InChI=1S/C9H10ClN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2
C1CCC2=NC=CC(=C2C1)Cl
This structure indicates that the compound has a fused bicyclic system with specific substituents that influence its reactivity and biological properties .
The chemical reactivity of 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinoline hydrochloride is influenced by its functional groups. Key reactions include:
The mechanism of action for 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinoline hydrochloride is not fully elucidated but preliminary data suggest it may interact with biological targets related to inflammation and pain pathways. It has been studied for its potential anti-inflammatory and analgesic effects, possibly through modulation of enzyme activity associated with these processes . Further studies are necessary to clarify its pharmacokinetics and pharmacodynamics.
The physical and chemical properties of 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinoline hydrochloride include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 182.65 g/mol |
Melting Point | Predicted range (not specified) |
Density | Approximately 1.210 g/cm³ |
Solubility | Soluble in water (as hydrochloride) |
These properties suggest stability under standard conditions but also indicate potential reactivity due to the presence of functional groups .
4-Chloro-2-methyl-5,6,7,8-tetrahydroquinoline hydrochloride has several scientific applications:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5